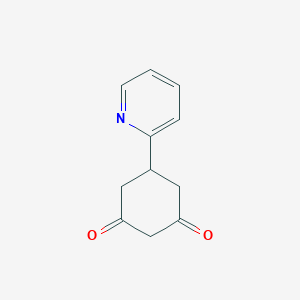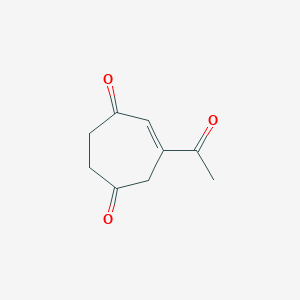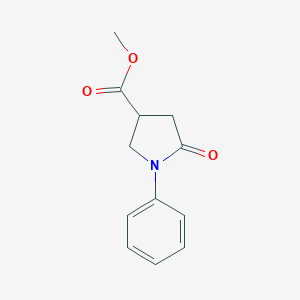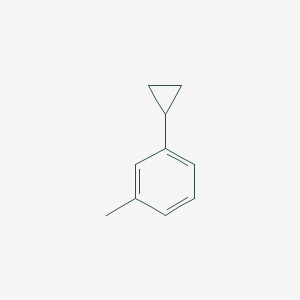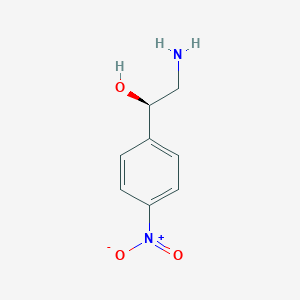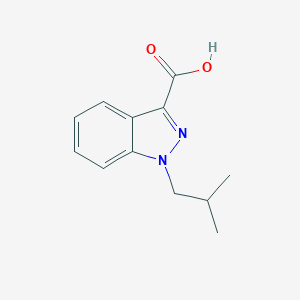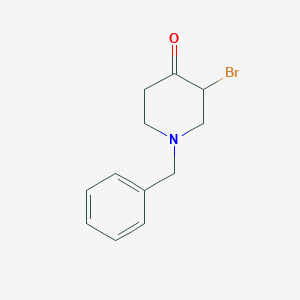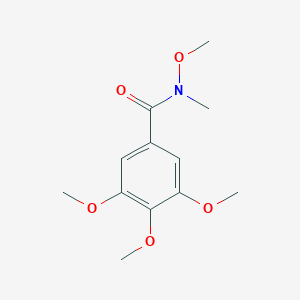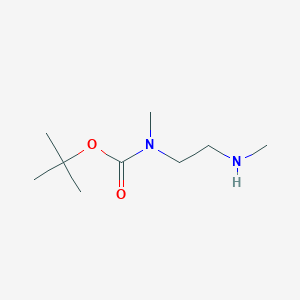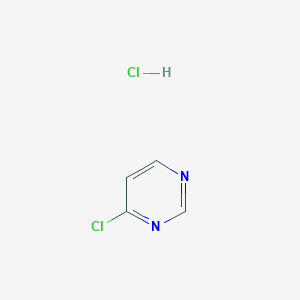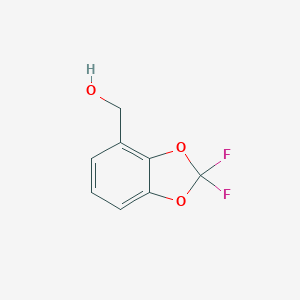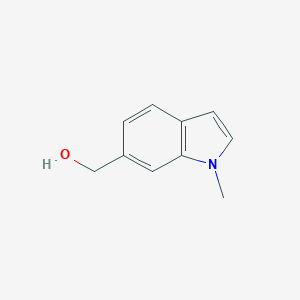
(1-methyl-1H-indol-6-yl)methanol
概述
描述
“(1-methyl-1H-indol-6-yl)methanol” is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.20 . It is also known by its IUPAC name, (1-methyl-1H-indol-6-yl)methanol .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-indol-6-yl)methanol” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The molecule also contains a methanol group attached to the sixth carbon of the indole ring and a methyl group attached to the nitrogen .Physical And Chemical Properties Analysis
“(1-methyl-1H-indol-6-yl)methanol” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学研究应用
Cancer Treatment
Indole derivatives, including “(1-methyl-1H-indol-6-yl)methanol”, have shown promise in the treatment of various types of cancer. They are being studied for their potential to inhibit the growth of cancer cells and may be used in chemotherapy regimens .
Antimicrobial Activity
Research indicates that indole derivatives possess antimicrobial properties, making them useful in the development of new antibiotics to combat resistant strains of bacteria .
High Blood Pressure Medication
Compounds like “(1-methyl-1H-indol-6-yl)methanol” are found in alkaloids such as reserpine, which is used to treat high blood pressure and mental disorders .
Anti-inflammatory Agents
The indole nucleus is a component in drugs that exhibit anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antiviral Agents
Indole derivatives have been reported to show inhibitory activity against viruses, including influenza and Coxsackie B4 virus, suggesting their use as antiviral agents .
Antidiabetic Applications
Some indole derivatives are being explored for their potential in managing diabetes, possibly by influencing insulin secretion or glucose metabolism .
Antimalarial Drugs
The structure of indole is present in compounds with antimalarial activity, which is critical in the fight against malaria, a major global health issue .
Organic Synthesis
“(1-methyl-1H-indol-6-yl)methanol” can be used as a reactant in organic synthesis, including the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds in pharmaceuticals .
安全和危害
属性
IUPAC Name |
(1-methylindol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMPSBJXPPXTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595475 | |
| Record name | (1-Methyl-1H-indol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-6-yl)methanol | |
CAS RN |
199590-00-6 | |
| Record name | (1-Methyl-1H-indol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)

